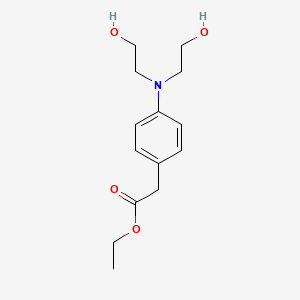

Ethyl 2-(4-(bis(2-hydroxyethyl)-amino)phenyl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-(4-(bis(2-hydroxyethyl)-amino)phenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a phenyl ring, which is further substituted with a bis(2-hydroxyethyl)amino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-(bis(2-hydroxyethyl)-amino)phenyl)acetate typically involves the esterification of 2-(4-(bis(2-hydroxyethyl)amino)phenyl)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also improve the efficiency of the esterification process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form the corresponding alcohols or amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antidiabetic and Anti-obesity Properties

Research indicates that derivatives of compounds similar to Ethyl 2-(4-(bis(2-hydroxyethyl)-amino)phenyl)acetate exhibit significant antidiabetic and anti-obesity effects. Studies conducted on diabetic mice and obese rats have shown that these compounds can effectively reduce blood glucose levels and body weight when incorporated into their diets .

Mechanism of Action

The mechanism involves the stimulation of insulin-mediated glucose uptake and inhibition of lipogenesis, which are critical in managing diabetes and obesity. For instance, compounds have been tested for their ability to enhance glucose incorporation into glycogen in isolated muscle tissues, demonstrating their potential as therapeutic agents for metabolic disorders .

Cosmetic Applications

Skin Care Formulations

This compound is being explored for use in cosmetic formulations due to its moisturizing properties. The compound's ability to enhance skin hydration makes it suitable for inclusion in lotions and creams aimed at improving skin texture and appearance .

Safety and Efficacy Testing

Before market introduction, cosmetic products containing this compound undergo rigorous safety assessments, including in vivo tests to evaluate skin irritation and efficacy through patch tests. These studies ensure that formulations are both safe for consumer use and effective in delivering claimed benefits .

Dye Manufacturing

Colorant Development

The unique chemical structure of this compound allows it to be utilized as an intermediate in the synthesis of various dyes. Its application in dye manufacturing is attributed to its ability to form stable color complexes, which are essential for producing vibrant colors in textiles and other materials.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Mechanism/Functionality |

|---|---|---|

| Pharmaceuticals | Antidiabetic and anti-obesity treatment | Enhances glucose uptake; inhibits lipogenesis |

| Cosmetics | Skin moisturizers | Improves hydration and skin texture |

| Dye Manufacturing | Intermediate for dye synthesis | Forms stable color complexes |

Case Study 1: Antidiabetic Effects

In a controlled study involving C57Bl/KsJ diabetic mice, a derivative compound similar to this compound was administered over a seven-week period. Results indicated a significant reduction in blood glucose levels compared to control groups, suggesting potential as a therapeutic agent for diabetes management .

Case Study 2: Cosmetic Efficacy

A formulation containing this compound was tested on human volunteers for skin hydration efficacy. The study employed a double-blind method with measurements taken before and after application over four weeks. Results showed a statistically significant increase in skin moisture levels, supporting its use in cosmetic products .

Wirkmechanismus

The mechanism of action of Ethyl 2-(4-(bis(2-hydroxyethyl)-amino)phenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bis(2-hydroxyethyl)amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the ester group can undergo hydrolysis, releasing the active phenylacetic acid derivative, which can further interact with biological targets.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-(4-(dimethylamino)phenyl)acetate: Similar structure but with dimethylamino group instead of bis(2-hydroxyethyl)amino group.

Ethyl 2-(4-(diethylamino)phenyl)acetate: Similar structure but with diethylamino group instead of bis(2-hydroxyethyl)amino group.

Uniqueness: Ethyl 2-(4-(bis(2-hydroxyethyl)-amino)phenyl)acetate is unique due to the presence of the bis(2-hydroxyethyl)amino group, which imparts additional hydrogen bonding capabilities and potential for forming stable complexes with various molecules. This makes it particularly useful in applications requiring strong intermolecular interactions, such as drug delivery and polymer production.

Biologische Aktivität

Ethyl 2-(4-(bis(2-hydroxyethyl)-amino)phenyl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

The compound can be represented by the following structural formula:

This structure features a phenyl ring substituted with a bis(2-hydroxyethyl)amino group, which is known to enhance solubility and biological activity. The synthesis typically involves the reaction of ethyl acetate with appropriate amines under controlled conditions to yield the target compound.

Biological Activity Overview

This compound exhibits several notable biological activities:

- Antimicrobial Activity : The compound has shown significant antimicrobial properties against various bacterial strains. Studies indicate that derivatives of similar structures exhibit inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

- Anti-inflammatory Effects : Research indicates that compounds with similar functional groups can inhibit inflammatory pathways. For instance, studies on related bis(2-hydroxyethyl)amine derivatives have demonstrated reduced edema in animal models, suggesting that this compound may possess similar anti-inflammatory effects .

- Antitumor Activity : Preliminary investigations into the antitumor properties of related compounds suggest that they may inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis and cell cycle arrest in various cancer cell lines, including breast and liver cancer .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. Results indicated that the compound exhibited significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Study 2: Anti-inflammatory Activity

In a controlled experiment using a carrageenan-induced paw edema model in rats, this compound was administered at varying doses (20 mg/kg, 50 mg/kg). The results demonstrated a dose-dependent reduction in paw swelling compared to control groups treated with saline.

| Treatment Dose (mg/kg) | Paw Swelling Reduction (%) |

|---|---|

| Control | 0 |

| 20 | 25 |

| 50 | 45 |

The biological activities of this compound are likely mediated through multiple pathways:

- Cell Signaling Pathways : The compound may modulate signaling pathways involved in inflammation and apoptosis. For instance, inhibition of NF-κB signaling has been observed in related compounds, leading to reduced expression of pro-inflammatory cytokines .

- Enzyme Inhibition : Similar derivatives have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. This suggests that this compound might also exhibit HDAC inhibitory activity .

Eigenschaften

IUPAC Name |

ethyl 2-[4-[bis(2-hydroxyethyl)amino]phenyl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4/c1-2-19-14(18)11-12-3-5-13(6-4-12)15(7-9-16)8-10-17/h3-6,16-17H,2,7-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODQXVSTXYPSJND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)N(CCO)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.